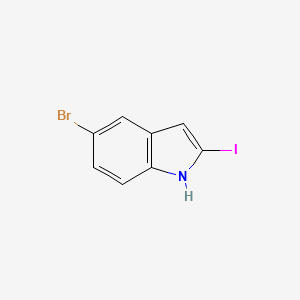

5-溴-2-碘-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-iodo-1H-indole is a compound that belongs to the class of indoles, which are bicyclic compounds commonly found in organic molecules and pharmaceuticals . This particular compound is characterized by the presence of bromine and iodine atoms attached to the indole ring .

Synthesis Analysis

The synthesis of 5-bromo-2-iodo-1H-indole derivatives has been reported in several studies. For instance, a new set of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and studied as potential inhibitors of VEGFR-2 tyrosine kinase . Another study reported the synthesis of new 5-bromo derivatives of indole via alkylation reactions under phase transfer catalysis (PTC) conditions .

科学研究应用

钯催化的交叉偶联反应:5-溴-2-碘-1H-吲哚用于钯催化的 Sonogashira 和 Suzuki 交叉偶联反应。这些反应对于合成新的官能化吲哚和吲唑很重要,它们作为 5-HT 受体配体具有潜在应用 (Witulski 等人,2005 年)。

环状 γ-咔啉和杂多环的合成:5-溴-2-碘-1H-吲哚是烷烃钯催化分子内环化的关键组分。此过程导致产生具有额外稠合环的 γ-咔啉衍生物,具有潜在的药用应用 (Zhang & Larock,2003 年)。

三取代吲哚的合成:该化合物在 2,5,7-三取代吲哚的合成中起关键作用,通过 Sonogashira 交叉偶联和钯催化的环化步骤实现。这些吲哚在药物化学中具有多种潜在应用 (Cacchi 等人,2015 年)。

晶体结构和热分析:5-溴-2-碘-1H-吲哚衍生物已被表征其晶体结构、赫希菲尔德表面分析和热稳定性。此类研究对于了解吲哚衍生物的物理和化学性质至关重要 (Barakat 等人,2017 年)。

区域选择性 C(sp2)-H 双官能化:该化合物用于吲哚的区域选择性 C(sp2)-H 双官能化,特别是在溴胺化过程中。这些官能化在合成化学中具有重要意义 (Moriyama 等人,2015 年)。

吲哚[2,1-a]异喹啉的合成:它参与了吲哚[2,1-a]异喹啉的合成,这是一类重要的杂环化合物。该合成涉及铜催化的偶联和环化,展示了其在有机合成中的多功能性 (Lee 等人,2018 年)。

有机合成中的 N-烷基化:该化合物在吲哚和吡咯的 N-烷基化中也很重要,这是合成各种有机化合物中的关键步骤 (Heaney & Ley,1973 年)。

作用机制

The mechanism of action of 5-bromo-2-iodo-1H-indole derivatives has been studied in the context of their potential as enzyme inhibitors. For example, a study reported that 5-bromo-N′-(4-hydroxy or 4-chloro or 4-(dimethyl amino) benzylidene or furan-2-ylmethylene)-1H-indole-2-carbohydrazide derivatives had the best binding energies against the VEGFR TK domain . Another study reported that indole derivatives show various biologically vital properties .

属性

IUPAC Name |

5-bromo-2-iodo-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUUQZLPRJUXLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-cyano-3-[(3E)-2-morpholin-4-yl-3-[(3-nitrophenyl)methylidene]cyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646256.png)

![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646257.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2646258.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2646261.png)

![(3r,5r,7r)-N-([2,4'-bipyridin]-4-ylmethyl)adamantane-1-carboxamide](/img/structure/B2646272.png)

![N-[2-Fluoro-5-[[2-(4-hydroxyphenyl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2646274.png)

![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2646275.png)